molecular formula C16H18BrNO2 B1663678 SKF 38393 hydrobromide CAS No. 20012-10-6

SKF 38393 hydrobromide

Cat. No. B1663678
CAS RN: 20012-10-6
M. Wt: 336.22 g/mol
InChI Key: INNWVRBZMBCEJI-UHFFFAOYSA-N
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Description

SKF 38393 hydrobromide is a prototypical D1-like dopamine receptor selective partial agonist . It has K values of 1, 0.5, 150, 5000, and 1000 nM for D1, D5, D2, D3, and D4 receptors respectively . It is known to promote the production of glutamate in the hippocampus .


Molecular Structure Analysis

The molecular weight of SKF 38393 hydrobromide is 336.23 . Its formula is C16H17NO2.HBr . The InChI Key is INNWVRBZMBCEJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

SKF 38393 hydrobromide is a white solid . It is soluble to 25 mM in water with gentle warming and to 100 mM in DMSO .

Relevant Papers The relevant papers retrieved provide additional information on the biological activity of SKF 38393 hydrobromide . They include studies on the characterization of unconditioned behavioral effects of dopamine D3/D2 receptor agonists , dopamine stimulation of cardiac β-adrenoceptors , and interactions of novel dopaminergic ligands with D1 and D2 dopamine receptors .

Mechanism of Action

Target of Action

SKF 38393 hydrobromide is a prototypical D1-like dopamine receptor selective partial agonist . The primary targets of SKF 38393 hydrobromide are the D1-like receptors, specifically D1 and D5 . These receptors are part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.

Mode of Action

SKF 38393 hydrobromide interacts with its primary targets, the D1 and D5 receptors, by selectively binding to them . This binding action results in the activation of these receptors, leading to a series of downstream effects. The Ki values for SKF 38393 hydrobromide’s interaction with D1, D5, D2, D3, and D4 receptors are approximately 1, 0.5, 150, 5000, and 1000 nM respectively .

Biochemical Pathways

Upon activation of the D1-like receptors by SKF 38393 hydrobromide, several biochemical pathways are affected. One of the key pathways involves the stimulation of glutamate release in the hippocampus . This action can facilitate long-term potentiation (LTP) via D1 and D5 activation .

Result of Action

The molecular and cellular effects of SKF 38393 hydrobromide’s action are diverse. It has been shown to presynaptically stimulate glutamate release in the hippocampus . Additionally, it activates the hypothalamic-pituitary-adrenal (HPA) axis to increase adrenocorticotropic hormone (ACTH) and corticosterone levels . SKF 38393 hydrobromide also shows proconvulsant and anorexic effects .

Action Environment

The action, efficacy, and stability of SKF 38393 hydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances in the body, such as other neurotransmitters or drugs, can potentially interact with SKF 38393 hydrobromide and alter its effects.

properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWVRBZMBCEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SKF 38393 hydrobromide

CAS RN

20012-10-6
Record name 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20012-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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